![molecular formula C12H18N2 B1469119 1-[(2,5-Dimethylphenyl)methyl]azetidin-3-amine CAS No. 1341667-01-3](/img/structure/B1469119.png)
1-[(2,5-Dimethylphenyl)methyl]azetidin-3-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of amines like 1-[(2,5-Dimethylphenyl)methyl]azetidin-3-amine can be achieved through various methods. One such method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another efficient method starts with an S N 2 reaction between a 1 o or 2 o alkyl halide and the nucleophilic azide anion (N 3-) to produce an alkyl azide .Chemical Reactions Analysis
Amines, such as 1-[(2,5-Dimethylphenyl)methyl]azetidin-3-amine, can undergo a variety of reactions. For instance, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Azetidine derivatives, including 1-[(2,5-Dimethylphenyl)methyl]azetidin-3-amine, have been synthesized and evaluated for their potential as antidepressant and nootropic agents. The synthesis involves novel methods, including the cyclocondensation of Schiff’s bases with chloroacetyl chloride, showcasing the versatility of azetidine compounds in medicinal chemistry. These compounds have been demonstrated to exhibit antidepressant and nootropic activities in a dose-dependent manner, highlighting their potential for therapeutic use in central nervous system (CNS) disorders (Thomas et al., 2016).
Pharmacological Applications
Research into azetidine derivatives has also explored their pharmacological applications, including antimicrobial, antifungal, and anticancer activities. These studies have led to the development of novel azetidin-2-ones and thiazolidin-4-ones, demonstrating the broad spectrum of biological activities that these compounds can exhibit. Such research underpins the potential of azetidine derivatives in the development of new antimicrobial and anticancer therapies (Mistry & Desai, 2006).
Chemical Synthesis and Material Science
Beyond pharmacological applications, azetidine derivatives have found use in chemical synthesis and material science. For instance, azetidines and azetidin-2-ones have been studied for their thermal stability and reactivity with electrophiles and nucleophiles. Such properties are crucial for the synthesis of amides, alkenes, amines, and other heterocyclic compounds, demonstrating the utility of azetidines in the development of new synthetic methodologies and materials (Singh, D’hooghe, & Kimpe, 2008).
Propriétés
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-9-3-4-10(2)11(5-9)6-14-7-12(13)8-14/h3-5,12H,6-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTYCYCINKGKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Dimethylphenyl)methyl]azetidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2,4-difluorophenyl)methyl]cyclobutanamine](/img/structure/B1469040.png)

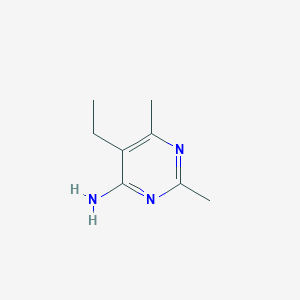

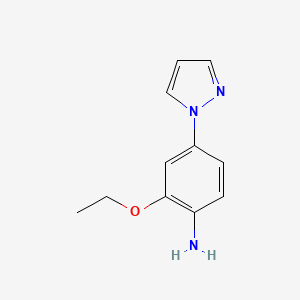
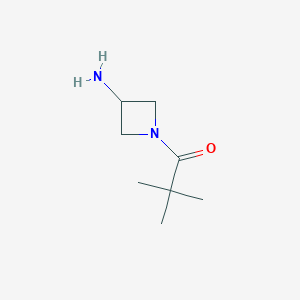
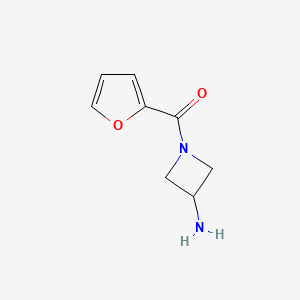
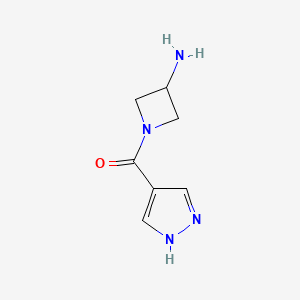



![N-({bicyclo[2.2.1]heptan-2-yl}methyl)cyclobutanamine](/img/structure/B1469057.png)
